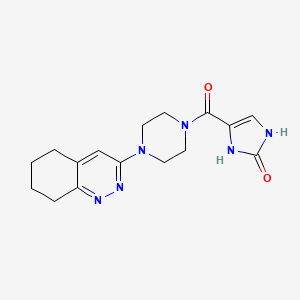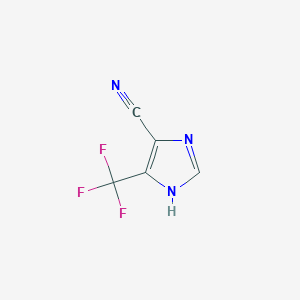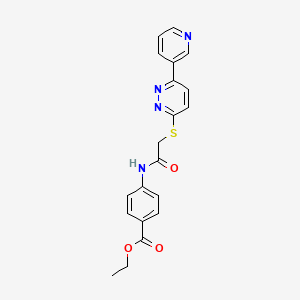
Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a pyridazine ring, a pyridine ring, and a benzoate ester
Preparation Methods
The synthesis of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine.
Thioether Formation: The pyridazinone derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The thioether derivative is further reacted with an acyl chloride to form the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl benzoate ester.
Chemical Reactions Analysis
Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in binding to metal ions or other cofactors .
Comparison with Similar Compounds
Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate can be compared with other similar compounds such as:
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring often have antimicrobial and anticancer properties.
Thioether Compounds: Thioether linkages are common in many biologically active molecules and contribute to their stability and reactivity.
This compound stands out due to its unique combination of these structural features, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-5-7-16(8-6-14)22-18(25)13-28-19-10-9-17(23-24-19)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUJFFUXYYHWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
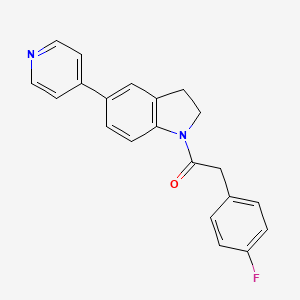



![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2625336.png)
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)
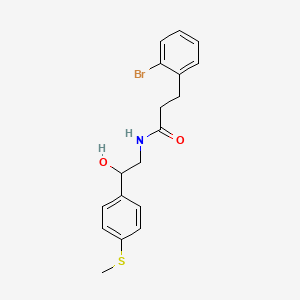

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2625348.png)
